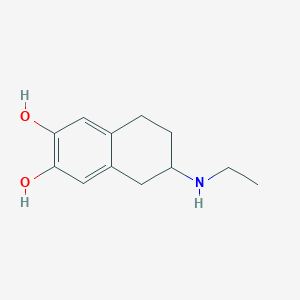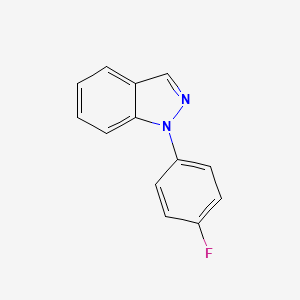![molecular formula C11H15N3O B11893146 6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a spirocyclic heptane ring system fused with an azaspiro moiety and a pyrimidinyl group, making it a versatile molecule for chemical modifications and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane typically involves multistep organic reactions. One common method includes the formation of the spirocyclic ring system through a hydroxide-facilitated alkylation reaction. This process involves the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under Schotten-Baumann conditions . The key step in this synthesis is the creation of the azetidine ring, which is achieved through the alkylation of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include scaling up the reaction to multigram quantities and refining the purification process to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic and pyrimidinyl-containing molecules, such as:
- 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
- 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine
Uniqueness
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane is unique due to its specific combination of a spirocyclic ring system and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
6-(4-methylpyrimidin-2-yl)oxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C11H15N3O/c1-8-2-3-13-10(14-8)15-9-4-11(5-9)6-12-7-11/h2-3,9,12H,4-7H2,1H3 |
InChIキー |
IADBDMVVBWIEOI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)OC2CC3(C2)CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)

![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)
![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)


![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)

![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)


